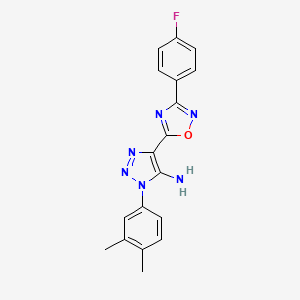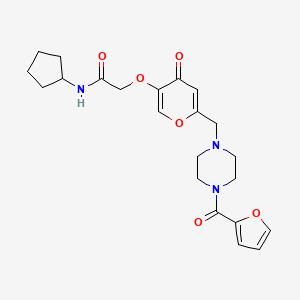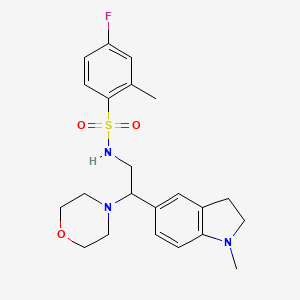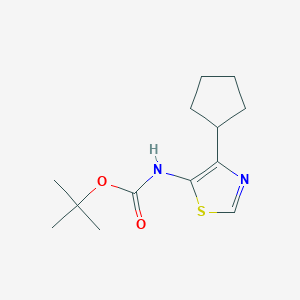![molecular formula C12H17NO3 B2603399 5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine CAS No. 179060-34-5](/img/structure/B2603399.png)
5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
概要
説明
5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . It is a derivative of furo[3,2-c]pyridine, featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often involve solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active site of the molecule. This allows it to participate in various biochemical pathways and reactions, influencing enzyme activity and cellular processes .
類似化合物との比較
Similar Compounds
5-Boc-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine: Similar in structure but contains a pyrazole ring instead of a furan ring.
5-Boc-4,5,6,7-tetrahydroisoquinoline: Contains an isoquinoline ring, differing in the heterocyclic structure.
Uniqueness
5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine is unique due to its furo[3,2-c]pyridine core, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and pharmaceuticals .
特性
IUPAC Name |
tert-butyl 6,7-dihydro-4H-furo[3,2-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-6-4-10-9(8-13)5-7-15-10/h5,7H,4,6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIQKXMKADMJOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methyl-2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiazole-5-carboxamide](/img/structure/B2603316.png)

![4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2603318.png)


![[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid](/img/structure/B2603323.png)
![N-[(3-bromophenyl)(cyano)methyl]-2-methylpropanamide](/img/structure/B2603324.png)

![(E)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2603326.png)


![2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarbonitrile](/img/structure/B2603332.png)
![N-(2,6-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2603336.png)
![3-(3-(4-Chlorophenyl)-2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2603337.png)
